molecular formula C18H16N4OS2 B6503961 2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide CAS No. 1396853-80-7

2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

Cat. No. B6503961
CAS RN: 1396853-80-7
M. Wt: 368.5 g/mol
InChI Key: YZPMWOXQFUJBAU-UHFFFAOYSA-N
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Description

The compound “2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide” is a benzothiazole derivative . Benzothiazoles are a class of bicyclic compounds with a broad spectrum of biological applications such as neuroprotective effects, antimicrobial activity, antioxidant and radioprotective effects, anticonvulsant activity, and antitumor properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore .


Molecular Structure Analysis

The molecular formula of “2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide” is C10H10N2O2S, and its molecular weight is 222.26 .


Chemical Reactions Analysis

Benzothiazoles can be used as a catalyst or ligand in organic synthesis reactions to facilitate the progress of various chemical reactions .


Physical And Chemical Properties Analysis

The compound is solid in form .

Scientific Research Applications

Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant activity and neurotoxicity . The anticonvulsant activity was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .

Pharmacokinetic Properties

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties . The compounds have also exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger, in Lamarckian genetic algorithm-based flexible docking studies .

Synthetic Strategies

The compound is a part of the benzothiazole family, which is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

Biological Applications

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , such as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Industrial Applications

Among the 2-substituted benzothiazoles, 2-aryl benzothiazoles are versatile scaffolds which have gigantic biological and industrial applications like 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities , used in bacterial detection , DNG gyrase inhibitors , anti-tumor , anti-melanogenesis , anti-proliferative , anti-tumor imaging agents , as fluorescent probes for analyte detection , etc.

Electrophosphorescent Emitter in OLEDs

They are also used as electrophosphorescent emitter in OLEDs .

Mechanism of Action

The anticonvulsant activity of the titled compounds was assessed using the 6 Hz psychomotor seizure test . Titled compounds have also exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger, in Lamarckian genetic algorithm-based flexible docking studies .

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS2/c1-11-19-14-9-12(7-8-16(14)24-11)20-17(23)10-22(2)18-21-13-5-3-4-6-15(13)25-18/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPMWOXQFUJBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN(C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

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